molecular formula C28H48N2O4 B12661027 Bis(2-(diethylamino)ethyl) tetrapropenylsuccinate CAS No. 93843-27-7

Bis(2-(diethylamino)ethyl) tetrapropenylsuccinate

Cat. No.: B12661027
CAS No.: 93843-27-7
M. Wt: 476.7 g/mol
InChI Key: JRINUDKUYYDBPW-WITZSUAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-(diethylamino)ethyl) tetrapropenylsuccinate is a chemical compound with the molecular formula C28H48N2O4. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(diethylamino)ethyl) tetrapropenylsuccinate typically involves the esterification of tetrapropenylsuccinic acid with 2-(diethylamino)ethanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Bis(2-(diethylamino)ethyl) tetrapropenylsuccinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Bis(2-(diethylamino)ethyl) tetrapropenylsuccinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-(diethylamino)ethyl) tetrapropenylsuccinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-(diethylamino)ethyl) succinate
  • Bis(2-(diethylamino)ethyl) maleate
  • Bis(2-(diethylamino)ethyl) fumarate

Uniqueness

Bis(2-(diethylamino)ethyl) tetrapropenylsuccinate is unique due to its tetrapropenyl group, which imparts distinct chemical and physical properties. This makes it more versatile and effective in certain applications compared to its similar counterparts .

Properties

CAS No.

93843-27-7

Molecular Formula

C28H48N2O4

Molecular Weight

476.7 g/mol

IUPAC Name

bis[2-(diethylamino)ethyl] 2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate

InChI

InChI=1S/C28H48N2O4/c1-9-17-27(18-10-2,25(31)33-23-21-29(13-5)14-6)28(19-11-3,20-12-4)26(32)34-24-22-30(15-7)16-8/h9-12,17-20H,13-16,21-24H2,1-8H3/b17-9+,18-10+,19-11+,20-12+

InChI Key

JRINUDKUYYDBPW-WITZSUAWSA-N

Isomeric SMILES

CCN(CCOC(=O)C(C(C(=O)OCCN(CC)CC)(/C=C/C)/C=C/C)(/C=C/C)/C=C/C)CC

Canonical SMILES

CCN(CC)CCOC(=O)C(C=CC)(C=CC)C(C=CC)(C=CC)C(=O)OCCN(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.